molecular formula C15H12N6O2S B5759832 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone

1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B5759832
M. Wt: 340.4 g/mol
InChI Key: CNKXVXTYXPNAGH-VCHYOVAHSA-N
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Description

1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as NTE-PHTH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone varies depending on its application. In medicine, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
In agriculture, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone is thought to enhance plant growth and yield by promoting the uptake and utilization of nutrients by plants.
In environmental science, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone is thought to selectively detect heavy metal pollutants by forming stable complexes with them.
Biochemical and Physiological Effects
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
In agriculture, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to enhance plant growth and yield by increasing the activity of enzymes involved in nutrient uptake and utilization.
In environmental science, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to selectively detect heavy metal pollutants with high sensitivity and selectivity.

Advantages and Limitations for Lab Experiments

1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments such as its ease of synthesis, low toxicity, and versatility in various applications. However, its limitations include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for research on 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone. In medicine, further studies are needed to elucidate its mechanism of action and potential therapeutic applications. In agriculture, further studies are needed to optimize its use as a plant growth regulator and to investigate its potential for use in organic farming. In environmental science, further studies are needed to develop more sensitive and selective sensors for heavy metal pollutants using 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone.

Synthesis Methods

1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized by the reaction of 1-(4-nitro-2-thienyl)ethanone with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol.

Scientific Research Applications

1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of various crops such as wheat, rice, and maize.
In environmental science, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential use as a pollutant sensor. It has been shown to selectively detect and quantify heavy metal pollutants such as lead and mercury in water samples.

properties

IUPAC Name

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-10(14-7-12(9-24-14)21(22)23)18-20-15-17-13(8-16-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKXVXTYXPNAGH-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CN=N1)C2=CC=CC=C2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CN=N1)C2=CC=CC=C2)/C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine

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